molecular formula C10H10FN3 B1268375 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine CAS No. 514801-12-8

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine

Cat. No. B1268375
M. Wt: 191.2 g/mol
InChI Key: HDKXWJIPADYDEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorobenzyl-pyrazole derivatives often involves reactions that introduce the fluorobenzyl group to a pyrazole core or vice versa. For instance, a method for synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, which could be similar to the synthesis of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine, involves reactions with various amines to form substituted amides, followed by high-temperature cyclization processes (Eleev et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine is characterized by X-ray crystallography, providing detailed insights into their conformation and spatial arrangement. Crystallographic studies offer valuable information on the compound's geometry, bond lengths, and angles, crucial for understanding its reactivity and interaction capabilities (Özbey et al., 2004).

Chemical Reactions and Properties

The chemical behavior of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine can be influenced significantly by the presence of the fluorobenzyl group, which may affect its reactivity in nucleophilic substitution reactions or in the formation of hydrogen bonds. Studies on similar molecules have shown various reactions including cyclization, condensation, and substitution, contributing to a broad range of derivatives with potential bioactive properties (Prasanna et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are essential for their application in drug formulation and material science. These characteristics can be tailored by modifying the molecular structure, for instance, through the introduction of substituents that influence the compound's polarity and molecular packing (Wen et al., 2023).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are pivotal for the compound's functionality in chemical reactions or as a bioactive molecule. The fluorine atom, in particular, can significantly affect these properties by altering the electron distribution within the molecule, impacting its interaction with biological targets or reagents in synthetic processes (Yang et al., 2021).

Scientific Research Applications

Pyrazoline Derivatives and Anticancer Applications

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine falls into the category of pyrazoline derivatives, compounds known for their diverse pharmacological applications. Pyrazoline is a heterocyclic compound with a five-membered ring structure, notable for its electronic properties and dynamic applications, especially in the field of anticancer research. A comprehensive review highlighted the synthesis methods of pyrazoline derivatives and their substantial biological effects, particularly emphasizing their anticancer activity. The research underscored pyrazoline's potential in combating cancer, making it a focal point for further exploration in this domain (Ray et al., 2022).

Pyrazoline as a Scaffold for Monoamine Oxidase Inhibition

Furthermore, pyrazoline derivatives have been identified as promising scaffolds for the inhibition of Monoamine Oxidase (MAO), a key enzyme involved in neurotransmitter regulation within the nervous system. Research spanning from 1998 to 2013 has revealed the significance of substitutions at specific positions on the pyrazoline nucleus, demonstrating notable activity towards MAO inhibition. This underlines the versatility and therapeutic potential of pyrazoline derivatives in addressing neurological conditions (Mathew et al., 2013).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The synthesis of pyrazole derivatives through multicomponent reactions has also garnered attention for its efficiency and potential in creating biologically active molecules. A recent review meticulously summarized these developments, particularly focusing on pyrazole derivatives synthesized via multicomponent reactions and their wide range of biological activities, including antibacterial, anticancer, antifungal, and antioxidant properties. This emphasizes the multifaceted applications of pyrazoline derivatives in pharmaceutical and medicinal chemistry (Becerra et al., 2022).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKXWJIPADYDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine

CAS RN

514801-12-8
Record name 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514801-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine
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